molecular formula C9H10BrNOS B14046162 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B14046162
M. Wt: 260.15 g/mol
InChI Key: XROWFVSEHURCCU-UHFFFAOYSA-N
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Description

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.

    Biology: The compound’s amino and mercapto groups make it a useful building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its amino and mercapto groups. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, which may account for its observed biological activities .

Comparison with Similar Compounds

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:

    4-Amino-3-mercapto-1,2,4-triazole: Known for its antifungal and anticancer activities.

    4-Amino-3-mercapto-1,2,4-triazine: Used in the synthesis of various pharmaceuticals and agrochemicals.

    4-Amino-3-mercapto-1,2,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.

The uniqueness of this compound lies in its bromopropanone moiety, which provides additional reactivity and potential for further functionalization .

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(4-amino-3-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2

InChI Key

XROWFVSEHURCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)S)N

Origin of Product

United States

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